![molecular formula C20H23FN6O3S B2938703 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034245-15-1](/img/structure/B2938703.png)
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Treatment of Cushing’s Syndrome
Relacorilant: has been identified as a potential treatment for Cushing’s syndrome. It offers a more selective approach compared to nonselective GR antagonists like mifepristone, which can lead to fewer side effects .
Oncology Research
The compound is being explored for its efficacy in combination with chemotherapy agents like Nab-Paclitaxel for the treatment of recurrent, platinum-resistant ovarian cancer . This research is significant for developing new cancer therapies.
Endocrinology Studies
Due to its selective GR antagonist properties, Relacorilant is valuable for endocrinology studies, particularly in understanding the role of glucocorticoids in stress response and metabolic regulation .
Pharmacokinetics and Dynamics
Research into the pharmacokinetics and dynamics of Relacorilant helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body, which is crucial for safe and effective medication development .
Drug Resistance Mechanisms
Studies involving Relacorilant may provide insights into the mechanisms of drug resistance, especially in the context of glucocorticoid receptor-related pathways, which can be pivotal in overcoming resistance in various diseases .
Molecular Biology Research
The compound’s interaction with the glucocorticoid receptor at the molecular level is of interest in molecular biology research. It can help elucidate the structure-activity relationship of GR ligands .
Wirkmechanismus
Target of action
Pyrazoles and sulfonamides have a wide range of targets depending on their specific structures and substitutions. For example, some pyrazoles target cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation . Sulfonamides are often used as antibiotics and target the enzyme dihydropteroate synthase, disrupting bacterial folic acid synthesis .
Mode of action
The mode of action would depend on the specific target. For COX enzymes, pyrazoles act as inhibitors, preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid .
Biochemical pathways
The biochemical pathways affected would depend on the specific target. For COX enzymes, the arachidonic acid pathway would be affected, leading to a decrease in prostaglandin production and thus a decrease in inflammation . For dihydropteroate synthase, the folic acid synthesis pathway in bacteria would be disrupted, affecting bacterial growth .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific structures. Generally, pyrazoles and sulfonamides are well absorbed orally and are metabolized in the liver .
Result of action
The result of the action of these compounds would depend on their specific targets. Inhibition of COX enzymes would lead to a decrease in inflammation, while inhibition of dihydropteroate synthase would lead to a decrease in bacterial growth .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-24-14-17(13-22-24)31(29,30)27-9-3-8-26(10-11-27)20(28)19-12-18(23-25(19)2)15-4-6-16(21)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWAKRPFJISTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.